1-Oxaspiro[2.5]octane-2-carbonitrile
Overview
Description
1-Oxaspiro[2.5]octane-2-carbonitrile, also known as 1-oxaspiro-2.5-octanecarbonitrile or 1-oxaspiro[2.5]octane-2-carbonitrile, is an organic compound that is widely used in scientific research. It is a heterocyclic compound composed of a carbon atom and two oxygen atoms, and is a derivative of an oxaspiro compound. 1-Oxaspiro[2.5]octane-2-carbonitrile is a colorless solid that is soluble in organic solvents.
Scientific Research Applications
Stereochemical Preferences in Biological Activities
1-Oxaspiro[2.5]octane compounds, including 1-Oxaspiro[2.5]octane-2-carbonitrile, show significant relevance in biological activities due to their stereochemistry. Studies have indicated that the O-axial C3 epimers of these compounds are predominantly responsible for biological activity. For instance, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been shown to have a stereochemical preference, hydrolyzing O-axial C3 epimers faster than O-equatorial C3 epimers. This preference is influenced by the type of substitution on the cyclohexane ring, illustrating the effectiveness of YEH in enzymatic detoxification of spiroepoxides (Weijers et al., 2007).
Structural and Conformational Analysis
The structural and conformational aspects of 1-oxaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy. This study focused on determining the relative configuration and preferred conformations by analyzing homonuclear coupling constants and chemical shifts. Such analysis is crucial for understanding the steric and electronic effects of substituents bonded to the aliphatic ring, which directly influence the compound's reactivity and potential applications (Montalvo-González & Ariza-Castolo, 2012).
Applications in Synthesis of Bioactive Compounds
The synthesis of various derivatives of 1-oxaspiro[2.5]octane, including those with nitrogen substitution, has opened pathways for producing bioactive compounds. These synthetic routes have been explored for their potential in generating novel, structurally diverse molecules that could be significant in the field of medicinal chemistry. For example, the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and related compounds from 1-oxaspiro[2,5]octane-2-carbonitrile derivatives demonstrates the versatility of these spirocycles in synthesizing complex molecules (Kuroyan et al., 1991).
properties
IUPAC Name |
1-oxaspiro[2.5]octane-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-6-7-8(10-7)4-2-1-3-5-8/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXDTZBGXZOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338405 | |
Record name | 1-Oxaspiro[2.5]octane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[2.5]octane-2-carbonitrile | |
CAS RN |
36929-66-5 | |
Record name | 1-Oxaspiro[2.5]octane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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